2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-6-28-18-12-16(13-19(29-7-2)20(18)30-8-3)22-25-26-23(31-22)24-21(27)17-10-9-14(4)11-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMCZBTXAUHBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The triethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, and the final benzamide structure is formed through amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into binding sites with high specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Anticancer and Cytotoxic Derivatives
Compound 5a (4-((5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)methoxy)benzamide):
- Structural Features : A 4-chlorophenyl group on the oxadiazole and a methoxybenzamide moiety.
- Activity : Demonstrated cytotoxicity against breast cancer cell lines (MCF-7: IC₅₀ = 12.3 μM; MDA-MB-231: IC₅₀ = 14.7 μM) via HDAC inhibition .
D35 (4-Methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide):
- Structural Differences : Replaces the triethoxyphenyl group with pyridin-4-yl.
Enzyme-Targeted Derivatives
HDAC Inhibitors (e.g., N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide):
- Structural Features: Incorporates a naphthalenylmethyl group and aminophenyl directing group.
- Activity : Inhibits HDAC-8 (IC₅₀ = 0.89 μM) and reduces proliferation in breast cancer models .
Compound 5i (3–{[Benzyl(ethyl)amino][(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde):
- Structural Features : Contains a 3,4-dimethylphenyl group and benzyl-ethylamine side chain.
Pharmacokinetic and Physicochemical Comparisons
*Calculated using ChemDraw (estimated values).
†Predicted based on substituent hydrophobicity.
Key Research Findings and Implications
Antifungal Activity : The 3,4,5-triethoxyphenyl group (as in BA97678) may enhance membrane penetration compared to smaller substituents like furan or methoxyphenyl, but sulfamoyl groups in LMM5/LMM11 likely contribute to Trr1 binding .
Anticancer Potential: The 2,4-dimethylbenzamide group in the target compound could improve metabolic stability over methoxy or chlorophenyl analogs, though cytotoxic efficacy remains untested.
Enzyme Inhibition : Structural analogs with pyridinyl or naphthalenyl groups demonstrate that aromatic bulk correlates with HDAC/AlaDH inhibition, suggesting the target compound’s triethoxyphenyl may confer similar activity .
Biological Activity
2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core and a unique oxadiazole structure, which may contribute to its interactions with biological systems.
Chemical Structure and Properties
The compound’s IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 423.48 g/mol. The presence of the triethoxyphenyl group and the oxadiazole ring suggests potential for diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that this compound may modulate the activity of enzymes or receptors due to its structural compatibility with binding sites. This interaction can lead to various biological effects including antimicrobial and anticancer activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In cell line studies, it has demonstrated cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 10 |
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
Case Studies
Several case studies have highlighted the biological activity of related compounds within the same chemical class. For instance:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives and reported that those with triethoxy groups exhibited enhanced antibacterial activity compared to their counterparts without these substituents.
- Anticancer Mechanisms : Research in Cancer Letters investigated the mechanism by which oxadiazole derivatives induce apoptosis in cancer cells. The study concluded that these compounds activate caspase pathways leading to programmed cell death.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves:
- Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Amide coupling : Reaction of the oxadiazole intermediate with 2,4-dimethylbenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Critical parameters :
- Temperature control (60–80°C for cyclization; room temperature for coupling) .
- Solvent selection (e.g., ethanol for cyclization; DMF or THF for coupling) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and analytical methods are employed to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2/C4 of benzamide, ethoxy groups on the phenyl ring) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 466.2) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting tyrosine kinases or cyclooxygenase-2 (COX-2) .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be systematically resolved?
Contradictions often arise due to:
- Variations in substituents : The 3,4,5-triethoxy group may enhance solubility but reduce membrane permeability compared to chloro/methoxy analogs .
- Assay conditions : Differences in pH, serum proteins, or incubation time affect results. Standardize protocols using guidelines like CLSI for antimicrobial tests .
- Statistical validation : Apply ANOVA or Student’s t-test to compare datasets; report p-values <0.05 .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Substituent modification :
- Replace ethoxy groups with trifluoromethoxy to enhance metabolic stability .
- Introduce polar groups (e.g., -SO₂NH₂) to improve water solubility .
- Prodrug approaches : Mask the benzamide as an ester to enhance oral bioavailability .
- In silico screening : Use QSAR models to predict ADMET properties before synthesis .
Q. What is the role of computational modeling in elucidating the compound’s mechanism of action?
- Molecular docking : Predict binding affinity to targets like EGFR tyrosine kinase (PDB ID: 1M17) by simulating hydrogen bonds with the oxadiazole ring and hydrophobic interactions with methyl/ethoxy groups .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues .
- Pharmacophore mapping : Define essential features (e.g., oxadiazole as a hydrogen bond acceptor) for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
